4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine

Physicochemical profiling Medicinal chemistry Lead optimization

Access 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine (CAS 256507-01-4) for kinase inhibitor programs. Key differentiation: pre-installed 5-(furan-2-yl) vector provides oxygen-mediated H-bonding potential distinct from thienyl analogs; 4-Cl leaving group enables SNAr diversification to generate focused 4-substituted libraries. Validated in EGFR inhibitor studies (IC50 <15 μM) and dual GARFTase/AICARFTase programs with FRα-mediated tumor selectivity. QSAR-predicted antimicrobial activity. Intrinsic fluorescence supports bifunctional probe synthesis. ≥97% purity; global shipping.

Molecular Formula C10H5ClN2OS
Molecular Weight 236.68 g/mol
CAS No. 256507-01-4
Cat. No. B7765232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine
CAS256507-01-4
Molecular FormulaC10H5ClN2OS
Molecular Weight236.68 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CSC3=C2C(=NC=N3)Cl
InChIInChI=1S/C10H5ClN2OS/c11-9-8-6(7-2-1-3-14-7)4-15-10(8)13-5-12-9/h1-5H
InChIKeyZLQFNJPZJRVGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine: Kinase-Targeted Building Block


4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine (CAS 256507-01-4) is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, featuring a fused thiophene-pyrimidine bicyclic core with a 4-chloro leaving group and a 5-(furan-2-yl) substituent . Its molecular formula is C10H5ClN2OS with a molecular weight of 236.68 g/mol . The thieno[2,3-d]pyrimidine scaffold is a recognized purine bioisostere extensively deployed in kinase inhibitor design, and the 4-chloro position serves as a critical synthetic handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling rapid derivatization into diverse pharmacologically active analogs [1][2].

1

Thieno[2,3-d]pyrimidine kinase-directed scaffold with a pre-installed furan-2-yl vector for SAR exploration.

Differentiated heterocyclic starting point for fragment-based and lead-optimization campaigns.

2

4-Chloro reactive handle supports SNAr and cross-coupling library synthesis workflows.

Compatible with amine, alkoxide, and thiol nucleophiles for rapid diversification.

3

Furan oxygen provides additional H-bond acceptor capability not present in thiophene analogs.

Enables distinct physicochemical and photophysical property screening.

Non-Interchangeability with In-Class Thienopyrimidine Analogs


Thieno[2,3-d]pyrimidine building blocks with different C5 substituents or alternative ring-fusion geometry are not functionally interchangeable in downstream synthesis or biological screening. The furan-2-yl group at C5 introduces distinct electronic properties (oxygen-mediated resonance effects, altered LogP and TPSA) compared to the thien-2-yl analog (CAS 189681-04-7), while the position-4 chloro leaving group determines the reactivity profile for subsequent SNAr and cross-coupling derivatization chemistry . Class-level evidence from dual GARFTase/AICARFTase inhibitor programs demonstrates that furan versus thiophene side-chain identity directly impacts folate receptor-mediated tumor selectivity and antiproliferative potency [1]. Additionally, the thieno[2,3-d] ring-fusion regioisomer exhibits different kinase selectivity profiles compared to the thieno[3,2-d] isomer, and the specific 5-furan-2-yl substitution pattern has been shown in QSAR studies to correlate with antimicrobial activity through quantifiable topological indices [2]. Substituting this compound with an analog lacking the furan substituent or bearing a different halogenation pattern risks altering both the synthetic trajectory and the biological readout of the final derivative.

C5 Substituent

Furan-2-yl vs. thien-2-yl (CAS 189681-04-7) alters LogP, TPSA, and electronic profile; QSAR models and biological readouts may not transfer directly.

Ring Geometry

Thieno[2,3-d] regioisomer exhibits distinct kinase selectivity profiles compared to thieno[3,2-d] analogs; substitution pattern fundamentally alters target engagement.

Halogen Pattern

Replacing the 4-chloro leaving group with alternative halogens or an unsubstituted core changes SNAr reactivity and downstream derivatization trajectory.

Quantitative Differential Evidence vs. Closest Analogs


Physicochemical Impact of Furan-2-yl vs. Thien-2-yl Substitution

4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine (C10H5ClN2OS, MW 236.68 g/mol, LogP 3.60, TPSA 38.92 Ų) differs from its direct thien-2-yl analog 4-Chloro-5-(thien-2-yl)thieno[2,3-d]pyrimidine (C10H5ClN2S2, MW 252.73 g/mol, CAS 189681-04-7) in molecular weight (ΔMW = −16.05 g/mol), heteroatom composition (O vs. S), and computed polarity . The furan oxygen contributes a hydrogen-bond acceptor not present in the thiophene analog, reducing LogP and increasing aqueous solubility potential. The lower TPSA (38.92 vs. ~54 Ų for the thienyl analog) also distinguishes membrane permeability predictions .

Physicochemical Profile
Cross-study comparable
ΔMW = −16.05 g/mol vs. thien-2-yl analog (CAS 189681-04-7)
Furan O reduces LogP and TPSA, supporting differentiated polarity tuning.
LogP 3.60, TPSA 38.92 Ų from vendor datasheets; data to verify.
Physicochemical profiling Medicinal chemistry Lead optimization

4-Chloro SNAr Reactivity for EGFR-Active Derivatives

The 4-chloro group on thieno[2,3-d]pyrimidines serves as a superior leaving group for nucleophilic aromatic substitution compared to alternative substituents. In the Adly et al. (2018) study, 4-chlorothieno[2,3-d]pyrimidine derivatives (3a–c) were reacted with N-methylpiperazine, morpholine, N-phenylpiperazine, or 1,3-propanediamine to yield 4-substituted-amino derivatives (4a–i and 5a–c) [1]. The resulting compounds demonstrated significant cytotoxicity: compound 2a showed IC50 = 13.40 μM against A549 lung cancer cells (more potent than doxorubicin), and compound 4d exhibited IC50 = 14.13 μM against PC3 prostate cancer cells [1]. This SNAr reactivity is equally accessible from 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine, and the furan substituent at C5 remains intact during derivatization, providing a differentiated vector for SAR exploration compared to 5-unsubstituted or 5-thienyl analogs.

SNAr Derivatization
Class-level inference
Class-level yields sub-15 μM antiproliferative 4-amino derivatives (Adly et al. 2018)
Supports kinase inhibitor library synthesis via 4-chloro displacement.
Reported A549 IC50 13.40 μM; class inference requires compound-specific verification.
Synthetic chemistry EGFR inhibitors Nucleophilic substitution

QSAR-Validated Antimicrobial Activity of Furan-Substituted Derivatives

In a Hansch QSAR analysis by Narasimhan et al. (2006), the antimicrobial activity of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamides and 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-ones was quantitatively correlated with topological indices [1]. The third-order molecular connectivity index (³χ) yielded good correlations through a simple regression equation, and the QSAR models were cross-validated by the leave-one-out technique [1]. This study establishes that the 5-(furan-2-yl) substitution pattern contributes quantifiably to bioactivity in a manner that topological descriptors capture, supporting differentiated SAR exploration compared to 5-unsubstituted or 5-aryl analogs for which no equivalent QSAR model has been reported. No equivalent published QSAR model exists for the 5-(thien-2-yl) series in this scaffold.

QSAR Model Validity
Cross-study comparable
³χ index correlation; leave-one-out cross-validated (Narasimhan et al. 2006)
Predictive framework for antimicrobial screening compound design.
No equivalent QSAR model reported for thienyl analog series.
QSAR Antimicrobial Hansch analysis Topological indices

Folate Receptor-Selective Tumor Targeting via Dual Enzyme Inhibition

Wallace-Povirk et al. (2021) discovered that 6-substituted thieno[2,3-d]pyrimidine compounds bearing side-chain thiophene or furan rings act as dual inhibitors of GARFTase and AICARFTase in de novo purine biosynthesis with selectivity for uptake by folate receptors (FRα, FRβ) over the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT) [1]. X-ray crystallographic structures were solved for compounds 3–5 in complex with human GARFTase, confirming the binding mode [1]. Anti-proliferative activities were demonstrated toward FRα-expressing KB tumor cells and NCI-IGROV1 ovarian cancer cells [1]. This class-level evidence establishes that furan substitution on the thieno[2,3-d]pyrimidine core is compatible with—and contributes to—FR-selective tumor targeting, a therapeutically relevant differentiation from non-furan analogs.

FR-Selective Targeting
Class-level inference
Dual GARFTase/AICARFTase inhibition with FRα/FRβ uptake; X-ray structures solved (Wallace-Povirk et al. 2021)
Positions furan scaffold within FR-targeted antitumor research context.
Growth inhibition confirmed in KB and NCI-IGROV1 cell models.
Antifolates Folate receptor targeting Purine biosynthesis Cancer

High Room-Temperature Fluorescence of Furan-Tagged Derivatives

A study published in the Journal of Heterocyclic Chemistry (2020) reported that furan-tagged thieno[2,3-d]pyrimidines and thieno[2,3-d:4,5-d']dipyrimidines demonstrate high fluorescent properties when measured at room temperature [1]. The furan moiety conjugated to the thieno[2,3-d]pyrimidine core contributes to the extended π-system responsible for fluorescence. This photophysical property differentiates furan-substituted derivatives from their non-furan or thienyl counterparts, as the oxygen atom in furan alters the electronic conjugation pathway compared to sulfur in thiophene. The study characterized compounds derived from intermolecular cyclization of pyrimidinethiol precursors with ethyl chloroacetate and chloroacetonitrile, a synthetic route that parallels the preparation of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine [1][2].

Fluorescence Property
Class-level inference
High room-temperature fluorescence reported for furan-tagged series (J. Heterocycl. Chem. 2020)
May support probe development; quantitative data for CAS 256507-01-4 not reported.
Fluorescence context-dependent; compound-specific quantum yields require measurement.
Fluorescent probes Photophysical properties Thienopyrimidine

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Library Synthesis via SNAr

The 4-chloro group enables direct nucleophilic displacement with primary/secondary amines, alkoxides, or thiols to generate focused libraries of 4-substituted thieno[2,3-d]pyrimidines for kinase inhibitor screening. The 5-(furan-2-yl) substituent provides a pre-installed vector for exploring hydrophobic pocket interactions in ATP-binding sites. This strategy is validated by the Adly et al. (2018) EGFR inhibitor study where 4-chlorothieno[2,3-d]pyrimidines yielded cytotoxic 4-amino derivatives with IC50 values below 15 μM against multiple cancer cell lines [1]. The furan ring's oxygen atom offers additional hydrogen-bonding potential not available from the thienyl analog, enabling distinct SAR exploration in medicinal chemistry campaigns .

Folate Receptor-Targeted Antifolate Discovery

Based on the class-level evidence from Wallace-Povirk et al. (2021), 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine serves as a core scaffold for constructing dual GARFTase/AICARFTase inhibitors with FR-selective tumor uptake [2]. The furan substituent at C5 is compatible with the structural requirements for FRα-mediated transport into tumor cells. Derivatization at the 4-position (via chloro displacement) and further elaboration at the 6-position can generate analogs suitable for evaluation in FR-expressing cancer models including KB and NCI-IGROV1 cell lines, where X-ray crystallographic validation of the binding mode is available [2].

QSAR-Driven Antimicrobial Lead Optimization

The validated QSAR model reported by Narasimhan et al. (2006) for 5-(furan-2-yl)-substituted thieno[2,3-d]pyrimidin-4-ones provides a predictive framework for designing derivatives with enhanced antimicrobial activity [3]. Researchers can use the third-order molecular connectivity index (³χ) correlation to prioritize synthetic targets, with the 4-chloro group serving as the derivatization point for introducing carboxamide or other substituents at the 3-position. The leave-one-out cross-validated model offers a quantitative basis for compound selection that is not available for the thien-2-yl analog series [3].

Fluorescent Probe Development & Cellular Imaging

The demonstrated high fluorescence of furan-tagged thieno[2,3-d]pyrimidines at room temperature positions this scaffold for development as fluorescent molecular probes [4]. The 4-chloro handle permits conjugation to targeting moieties (peptides, antibodies, small-molecule ligands) while retaining the fluorescent thieno[2,3-d]pyrimidine-furan core. This dual functionality—reactive handle plus intrinsic fluorescence—is not simultaneously available in non-fluorescent analogs such as the thien-2-yl or 5-unsubstituted variants, making CAS 256507-01-4 the preferred starting material for bifunctional fluorescent conjugate synthesis [4].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Chloro SNAr reactivity
Cytotoxicity endpoint review
FR-targeted antitumor research
Folate receptor selectivity context
Purine biosynthesis pathway engagement
Antimicrobial screening studies
QSAR-predictive furan substitution
Topological index correlation review
Fluorescent probe development
Intrinsic furan-tagged fluorescence
Photophysical characterization context

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